Product packaging for BIOTINYL-PTH (44-68) (HUMAN)(Cat. No.:CAS No. 198341-96-7)

BIOTINYL-PTH (44-68) (HUMAN)

Cat. No.: B596439
CAS No.: 198341-96-7
M. Wt: 3062.419
InChI Key: KNZJHLRCXUSTMA-SWNHVPDRSA-N
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Description

Overview of Parathyroid Hormone (PTH) Structure and Function

Parathyroid hormone (PTH) is a critical polypeptide hormone, composed of 84 amino acids, that plays a central role in mineral metabolism. nih.govfrontiersin.org It is produced by the four small parathyroid glands located in the neck, posterior to the thyroid gland. nih.govlumenlearning.com The synthesis of PTH is a multi-step process, beginning with a 115-amino acid precursor, pre-pro-PTH, which is then cleaved into the 90-amino acid pro-PTH before its final conversion into the biologically active 84-amino acid hormone. nih.gov

The primary function of PTH is to regulate calcium and phosphate (B84403) levels in the blood. nih.govwikipedia.org The secretion of PTH is tightly controlled by the concentration of serum calcium; low calcium levels stimulate its release, while high levels suppress it through a negative feedback mechanism. nih.govlumenlearning.com PTH exerts its effects on three main target organs: the bones, the kidneys, and the small intestine. nih.govwikipedia.org

In bone, PTH indirectly enhances the release of calcium from the skeletal reservoir into the bloodstream. wikipedia.org It binds to receptors on osteoblasts (bone-forming cells), which in turn stimulates their expression of RANKL (Receptor Activator of Nuclear Factor kappa-B Ligand) and inhibits the secretion of osteoprotegerin. nih.govwikipedia.org This shift promotes the differentiation and activity of osteoclasts, the cells responsible for bone resorption. nih.gov

In the kidneys, PTH has a dual role. It increases the reabsorption of calcium in the distal convoluted tubule while simultaneously decreasing the reabsorption of phosphate in the proximal convoluted tubule. nih.govlumenlearning.comnih.gov Furthermore, PTH is essential for stimulating the renal enzyme 1-alpha-hydroxylase, which catalyzes the conversion of inactive vitamin D into its active form, calcitriol (B1668218) (1,25-dihydroxycholecalciferol). nih.govlumenlearning.com This active vitamin D then acts on the small intestine to increase the absorption of dietary calcium. nih.govlumenlearning.com

Organ Function of Parathyroid Hormone (PTH)
Bones Indirectly stimulates osteoclasts to resorb bone, releasing calcium and phosphate into the blood. nih.govwikipedia.org
Kidneys Increases calcium reabsorption, decreases phosphate reabsorption, and stimulates the production of active vitamin D. nih.govlumenlearning.comnih.gov
Intestine (Indirectly via active vitamin D) Enhances the absorption of calcium from food. nih.govlumenlearning.com

Rationale for Investigating Specific PTH Fragments in Research

While the function of the full-length, intact PTH (1-84) is well-established, the bloodstream contains not only this active hormone but also a variety of PTH fragments. nih.govoup.com These fragments are primarily N-terminally truncated, meaning they are missing a portion of the amino-terminal end of the peptide. nih.govbiochemia-medica.com They originate from two sources: direct secretion from the parathyroid glands and the subsequent breakdown (peripheral metabolism) of intact PTH in the body. oup.com

The kidneys play a major role in clearing these fragments from circulation; consequently, they accumulate to high levels in individuals with chronic kidney disease. nih.govbiochemia-medica.com For many years, these fragments, particularly those from the carboxyl-terminal (C-terminal) end, were considered biologically inert waste products because they cannot bind to the primary PTH receptor, known as the PTH1 receptor (PTH1R). oup.com The biological activity of PTH is traditionally attributed to the N-terminal 1-34 amino acid sequence, which is the region that binds to the PTH1R. oup.combiochemia-medica.com

Historical Context of PTH (44-68) Research and its Unique Profile

The study of PTH fragments is intertwined with the history of PTH immunoassays. Early assays were often non-specific, detecting a mixture of intact hormone and various fragments. nih.gov Over time, more specific assays were developed to target distinct regions of the PTH molecule: the N-terminus, the C-terminus, and the "mid-molecule" region. biochemia-medica.com The PTH (44-68) sequence was specifically identified as the target for these "mid-molecule assays," establishing it as a distinct and measurable portion of the hormone. biochemia-medica.com

While many fragments were studied in the context of calcium regulation, research into the PTH (44-68) fragment has uncovered a unique and specific pathological association. A notable study investigating osteoarticular (bone and joint) changes in patients with genetic hemochromatosis, a disorder of iron overload, found that these individuals had elevated circulating levels of PTH fragments containing the 44-68 region. nih.gov

Crucially, this elevation in PTH (44-68) was independent of the levels of intact PTH (1-84) or serum calcium, which are the typical drivers of PTH secretion. nih.gov Instead, the concentration of the PTH (44-68) fragment correlated positively with serum ferritin (a marker of iron stores) and the number of damaged joints. nih.gov This research suggests that the PTH (44-68) fragment may be directly involved in the pathogenesis of the joint disease associated with iron overload, a biological role completely separate from the classical calcium-regulating functions of intact PTH. nih.gov This gives the PTH (44-68) fragment a unique profile, linking it to iron metabolism and rheumatological changes.

Significance of Biotinylation in Peptide Research Methodologies and Probe Development

Biotinylation is a powerful and widely used technique in biochemistry and molecular biology that involves the covalent attachment of biotin (B1667282) to a molecule of interest, such as a peptide. creative-diagnostics.comwikipedia.org Biotin, also known as vitamin H, is a small molecule that has an extraordinarily high affinity for the proteins avidin (B1170675) and streptavidin. creative-diagnostics.comthermofisher.com This interaction is one of the strongest non-covalent bonds known in nature, forming rapidly and remaining stable across a wide range of temperatures, pH levels, and in the presence of denaturing agents. thermofisher.comrsc.org Due to biotin's small size, it can be attached to a peptide without significantly altering the peptide's native structure or function. creative-diagnostics.comwikipedia.org

The creation of Biotinyl-PTH (44-68) (Human) transforms this specific peptide fragment into a highly versatile and specific research tool, or probe. The attached biotin molecule acts as a high-affinity tag, enabling researchers to use it in a variety of advanced applications to study the unique properties of the PTH (44-68) fragment.

The significance of biotinylation in research methodologies is extensive:

Application Description
Detection The biotin tag allows for highly sensitive detection. Streptavidin can be conjugated to reporter enzymes (for use in methods like ELISA and Western blotting) or fluorescent dyes, which then bind to the biotinylated peptide, signaling its presence. creative-diagnostics.comwikipedia.org
Purification & Isolation A biotinylated peptide can be used as "bait" to fish its binding partners (e.g., a specific receptor) out of a complex biological sample. The sample is passed over a column containing immobilized streptavidin, which captures the biotinylated peptide along with anything bound to it. wikipedia.orgthermofisher.com
Immunoassays The biotin-streptavidin system is a fundamental component for signal amplification in many modern, highly sensitive immunoassays. creative-diagnostics.com
Cellular Localization By using fluorescently-labeled streptavidin, researchers can visualize the location of the biotinylated peptide within or on the surface of cells, helping to identify where it interacts with cellular components. wikipedia.org

By biotinylating the PTH (44-68) fragment, scientists are equipped with a precise probe to explore its unique biological context, identify its potential receptor, and further unravel its role in conditions such as hemochromatosis-associated arthropathy.

Properties

CAS No.

198341-96-7

Molecular Formula

C127H213N43O43S

Molecular Weight

3062.419

InChI

InChI=1S/C127H213N43O43S/c1-60(2)46-76(102(191)144-54-97(188)189)158-118(207)83(56-172)164-107(196)69(24-14-17-41-130)151-108(197)72(32-36-92(178)179)153-113(202)78(48-65-52-139-59-145-65)159-119(208)84(57-173)165-111(200)74(34-38-94(182)183)156-121(210)98(62(5)6)167-115(204)77(47-61(3)4)163-122(211)99(63(7)8)168-116(205)79(49-89(132)175)160-114(203)81(51-96(186)187)162-110(199)73(33-37-93(180)181)152-105(194)68(23-13-16-40-129)149-104(193)67(22-12-15-39-128)150-106(195)70(26-19-43-141-125(135)136)155-120(209)86-28-21-45-170(86)123(212)75(27-20-44-142-126(137)138)157-109(198)71(31-35-88(131)174)154-117(206)82(55-171)148-91(177)53-143-101(190)64(9)146-112(201)80(50-95(184)185)161-103(192)66(25-18-42-140-124(133)134)147-90(176)30-11-10-29-87-100-85(58-214-87)166-127(213)169-100/h52,59-64,66-87,98-100,171-173H,10-51,53-58,128-130H2,1-9H3,(H2,131,174)(H2,132,175)(H,139,145)(H,143,190)(H,144,191)(H,146,201)(H,147,176)(H,148,177)(H,149,193)(H,150,195)(H,151,197)(H,152,194)(H,153,202)(H,154,206)(H,155,209)(H,156,210)(H,157,198)(H,158,207)(H,159,208)(H,160,203)(H,161,192)(H,162,199)(H,163,211)(H,164,196)(H,165,200)(H,167,204)(H,168,205)(H,178,179)(H,180,181)(H,182,183)(H,184,185)(H,186,187)(H,188,189)(H4,133,134,140)(H4,135,136,141)(H4,137,138,142)(H2,166,169,213)/t64-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,98-,99-,100-/m0/s1

InChI Key

KNZJHLRCXUSTMA-SWNHVPDRSA-N

SMILES

CC(C)CC(C(=O)NCC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CNC=N1)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C2CCCN2C(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)CCCCC3C4C(CS3)NC(=O)N4

Origin of Product

United States

Synthetic Routes and Biotinylation Strategies for Biotinyl Pth 44 68 Human

Solid-Phase Peptide Synthesis (SPPS) Methodologies for PTH (44-68)

Solid-phase peptide synthesis (SPPS) is the standard and most efficient method for producing peptides of moderate length like PTH (44-68). wikipedia.org This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. wikipedia.orgbachem.com The process allows for easy removal of excess reagents and byproducts by simple filtration and washing. bachem.comethz.ch

Two main orthogonal protection strategies are commonly used in SPPS: Boc/benzyl and Fmoc/tert-butyl. wikipedia.org

Boc/Bzl Strategy: This approach uses a Boc (tert-butyloxycarbonyl) group for temporary N-terminal protection, which is removed by a moderately strong acid like trifluoroacetic acid (TFA). Side-chain protecting groups are typically benzyl-based and are removed at the end of the synthesis with a strong acid like hydrogen fluoride (B91410) (HF). wikipedia.org

Fmoc/tBu Strategy: This is currently the more widely used method. It employs the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group for N-terminal protection, which is removed by a weak base such as piperidine. The side-chain protecting groups and the linker to the resin are acid-labile and are cleaved simultaneously at the end of the synthesis using TFA. wikipedia.orgbachem.com

The synthesis of PTH fragments, including those of similar length to PTH (44-68), has been successfully achieved using SPPS. smolecule.comacs.org For instance, the synthesis of hPTH-(44-68) has been specifically mentioned in the context of SPPS. google.com The choice of resin, coupling reagents (e.g., HCTU, HATU, DIC/HOBt), and deprotection conditions are optimized to ensure high coupling efficiency and minimize side reactions. ethz.chnih.gov

Solution-Phase Peptide Synthesis Approaches for Peptide Fragments

While SPPS is dominant, solution-phase peptide synthesis (LPPS), also known as classical peptide synthesis, remains a viable option, particularly for large-scale production of shorter peptides or peptide fragments. wikipedia.orgbachem.com In this method, protected amino acids or peptide fragments are coupled in a suitable solvent. researchgate.net Purification of the intermediate products is required after each step, which can be time-consuming. bachem.com

A key challenge in LPPS is the potential for insolubility of larger protected peptide fragments in common organic solvents like DMF, NMP, or DMSO. researchgate.net To overcome this, strategies like segment condensation, where smaller, fully protected peptide fragments are synthesized and then ligated in solution, can be employed. researchgate.netpnas.org For example, the synthesis of human parathyroid hormone (hPTH) has been accomplished by assembling four separate, fully protected peptide fragments. pnas.org This approach requires careful selection of protecting groups to ensure that only the desired peptide bond is formed at each ligation step. bachem.com

Site-Specific Biotinylation Techniques for Peptide Derivatization

Biotinylation is the process of covalently attaching a biotin (B1667282) molecule to a peptide. creative-peptides.com This modification is invaluable for a wide range of biochemical applications, including immunoassays, affinity purification, and protein interaction studies, due to the extraordinarily strong and specific interaction between biotin and avidin (B1170675) or streptavidin. creative-proteomics.comcreative-peptides.comsigmaaldrich.comnih.gov Site-specific biotinylation is crucial to ensure that the biological activity of the peptide is not compromised and to produce a homogeneous product. nih.govox.ac.uk

N-terminal Biotinylation Strategies

Attaching the biotin label to the N-terminus of a peptide is a common and often preferred strategy. acs.org This method is generally straightforward, cost-effective, and has a high success rate.

Direct Coupling: The biotin moiety can be directly coupled to the primary amino group at the N-terminus of the peptide. creative-peptides.com This is typically the final step in an SPPS protocol.

Use of Spacers: To reduce potential steric hindrance between the biotin molecule and the peptide, which might interfere with avidin binding or the peptide's biological function, a flexible spacer arm is often inserted. qyaobio.com A common spacer is 6-aminocaproic acid (Ahx). creative-peptides.com Polyethylene (B3416737) oxide (PEG) linkers can also be used, which can improve the solubility of the final biotinylated peptide. sigmaaldrich.com

N-terminal Biotinylation Approach Description Advantages Considerations
Direct Coupling Biotin is directly attached to the N-terminal amine.Simple, cost-effective, high success rate. May lead to steric hindrance or reduced solubility. sigmaaldrich.com
With Ahx Spacer A 6-carbon linker (6-aminocaproic acid) is placed between biotin and the peptide.Reduces steric hindrance, provides flexibility. creative-peptides.comAdds a step to the synthesis.
With PEG Spacer A polyethylene oxide linker is used.Reduces steric hindrance, improves solubility. sigmaaldrich.comCan be more expensive than simple spacers.

Lysine-Mediated Biotinylation

When the N-terminus is critical for the peptide's function, or if an internal or C-terminal label is desired, the side chain of a lysine (B10760008) (Lys) residue can be targeted for biotinylation.

Natural Lysine: If the peptide sequence naturally contains a lysine residue in a non-critical position, its ε-amino group can be selectively biotinylated.

Engineered Lysine: A lysine residue can be intentionally incorporated into the peptide sequence during synthesis at a desired location specifically for biotinylation. creative-peptides.com This is a common strategy for C-terminal labeling, where a lysine is added to the C-terminus of the peptide. acs.orgqyaobio.com

The reaction typically involves an activated biotin derivative, such as N-hydroxysuccinimide (NHS)-biotin, which reacts with the primary amine of the lysine side chain.

C-terminal Biotinylation Approaches

C-terminal biotinylation is an alternative to N-terminal labeling and is often achieved through a lysine residue added to the end of the peptide sequence. qyaobio.com

Lysine-Based: The most common method involves synthesizing the peptide with an additional lysine at the C-terminus. The biotin is then attached to the ε-amino group of this lysine. acs.org

Resin-Based: Specialized resins, such as Biotin NovaTag™ resins, can be used in SPPS. sigmaaldrich.com In this approach, the biotin is pre-attached to the resin via a linker. The peptide is synthesized on this support, and upon cleavage, a C-terminally biotinylated peptide is released. This ensures that every peptide chain is biotinylated. sigmaaldrich.com

While effective, C-terminal modification can be more complex and costly than N-terminal biotinylation.

Purification and Homogeneity Assessment of Synthetic BIOTINYL-PTH (44-68) (HUMAN)

After synthesis and biotinylation, the crude peptide must be purified and its identity and purity confirmed.

Purification:

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common and effective method for purifying peptides. It separates the target peptide from impurities based on hydrophobicity.

Affinity Chromatography: This technique leverages the biotin tag for purification. The crude product is passed over a column containing immobilized avidin or streptavidin. researchgate.net Unbound impurities are washed away, and the biotinylated peptide is then eluted. researchgate.net While highly specific, elution can sometimes require harsh conditions (e.g., low pH) that might affect the peptide, although milder, reusable systems have been developed. plos.orgnih.gov

Homogeneity and Identity Assessment:

Analytical RP-HPLC: Used to determine the purity of the final product by showing a single, sharp peak.

Mass Spectrometry (MS): This is essential to confirm that the purified peptide has the correct molecular weight, verifying both the correct amino acid sequence and the successful addition of the biotin moiety. Techniques like MALDI-TOF or ESI-MS are commonly used.

Amino Acid Analysis: This can be performed to confirm the amino acid composition of the synthesized peptide.

Sequencing: Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm its primary structure. creative-proteomics.com

The combination of these analytical techniques ensures that the final BIOTINYL-PTH (44-68) (HUMAN) product is of high purity and has the correct chemical structure.

Structural and Conformational Investigations of Biotinyl Pth 44 68 Human

Spectroscopic Analysis of Secondary and Tertiary Structure

Spectroscopic techniques are pivotal for determining the structural features of peptides in various environments. Methods like Circular Dichroism (CD), Nuclear Magnetic Resonance (NMR), and Fourier Transform Infrared (FTIR) spectroscopy provide complementary information on the secondary and tertiary structures.

Circular Dichroism (CD) spectroscopy is a widely used technique to investigate the secondary structure of peptides and proteins in solution. nih.govuni-konstanz.de It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum provides a qualitative and quantitative estimation of the percentage of α-helix, β-sheet, β-turn, and random coil structures. nih.gov

For PTH fragments, CD studies have been instrumental. Studies on the N-terminal fragment PTH(1-34) have shown that it adopts a helical structure, particularly in membrane-mimicking environments like trifluoroethanol solutions. nih.govresearchgate.net Although specific CD data for the BIOTINYL-PTH (44-68) fragment is not extensively documented in the literature, the application of CD spectroscopy would be a standard approach to determine its secondary structural content. The analysis would involve measuring the molar ellipticity at characteristic wavelengths, typically between 190 and 250 nm. Negative bands at approximately 222 nm and 208 nm are indicative of α-helical content, whereas a single negative band around 217 nm suggests the presence of β-sheets. nih.gov A strong positive band near 237 nm might also arise from the biotin (B1667282) moiety itself, due to noncovalent interactions with the peptide backbone, which would need to be considered in the spectral analysis. nih.gov

Table 1: Representative Circular Dichroism Data for a Model Peptide

Structural ElementCharacteristic Wavelength (nm)Expected Mean Residue Ellipticity [θ] (deg·cm²·dmol⁻¹)
α-Helix~222 (n→π)Negative
~208 (π→π)Negative
~192 (π→π)Positive
β-Sheet~217 (π→π)Negative
~195 (π→π*)Positive
Random Coil~198Negative

This table illustrates typical values and spectral features used in the interpretation of CD data for peptides.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides and proteins in solution at atomic resolution. nih.govnih.gov Two-dimensional (2D) NMR experiments, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are used to assign proton resonances and measure through-bond and through-space correlations between atoms, respectively. researchgate.net

For other fragments of human PTH, such as hPTH(1-34) and hPTH(1-39), NMR studies have revealed a flexible structure in aqueous solution, characterized by a short N-terminal helix and a longer C-terminal helix, separated by a defined loop or flexible region. nih.govrcsb.org These studies provide a blueprint for how NMR could be applied to BIOTINYL-PTH (44-68). By identifying short- and medium-range NOEs, researchers can deduce the presence of secondary structural elements like helices and turns. Long-range NOEs provide information about the tertiary fold of the peptide. rcsb.org The collected distance and dihedral angle constraints are then used in computational algorithms, like distance geometry and simulated annealing, to generate a family of structures consistent with the experimental data. researchgate.netrcsb.org Such an analysis of BIOTINYL-PTH (44-68) would clarify its solution conformation and flexibility.

Table 2: Key NMR Parameters for Peptide Structure Determination

NMR ExperimentInformation GainedApplication in Structure Calculation
TOCSY Identifies protons within the same amino acid spin system.Aids in the sequential assignment of residues.
NOESY Measures through-space distances (< 5 Å) between protons.Provides distance constraints for calculating secondary and tertiary structure.
¹H-¹⁵N HSQC Correlates backbone amide proton and nitrogen chemical shifts.Serves as a fingerprint of the protein's folded state.
³J-coupling Constants Relate to the dihedral angles (φ) of the peptide backbone.Provide torsional angle constraints for refining the structure.

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for probing the secondary structure of peptides by analyzing their vibrational modes. helmholtz-berlin.de The technique is particularly sensitive to the hydrogen-bonding pattern within the peptide backbone. The most informative regions in an FTIR spectrum for secondary structure analysis are the Amide I band (1600–1700 cm⁻¹) and the Amide II band (1500–1600 cm⁻¹). uab.cat

The Amide I band, arising primarily from C=O stretching vibrations, is a sensitive indicator of secondary structure. Its peak position can distinguish between α-helices (typically ~1650–1658 cm⁻¹), β-sheets (~1620–1640 cm⁻¹), and random coils (~1640–1650 cm⁻¹). helmholtz-berlin.de The Amide II band results from N-H bending and C-N stretching vibrations. While less commonly used for quantitative analysis than the Amide I band, its position also shifts with conformation. FTIR can be performed on samples in various states, including solution, films, or solids, making it a versatile technique. An FTIR analysis of BIOTINYL-PTH (44-68) would complement CD and NMR data by providing a rapid assessment of its predominant secondary structure.

Table 3: Correlation of Amide I Band Frequency with Peptide Secondary Structure

Secondary StructureTypical Amide I Frequency Range (cm⁻¹)
α-Helix1650 - 1658
β-Sheet1620 - 1640 (low frequency component)
1680 - 1695 (high frequency component for antiparallel)
β-Turn1660 - 1685
Random Coil1640 - 1650

Reference: Data compiled based on principles described in FTIR spectroscopy literature. helmholtz-berlin.de

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Computational Modeling and Molecular Dynamics Simulations of BIOTINYL-PTH (44-68) (HUMAN)

Computational modeling and molecular dynamics (MD) simulations serve as powerful complements to experimental techniques, providing insights into the structure, dynamics, and thermodynamics of biomolecules that can be difficult to observe directly. nih.gov These methods are used to predict the three-dimensional structure of peptides, explore their conformational landscapes, and simulate their behavior over time. uiuc.edu

For BIOTINYL-PTH (44-68), an initial structural model could be generated using homology modeling or ab initio methods. This static model can then be refined and studied using MD simulations. An MD simulation numerically solves Newton's equations of motion for all atoms in the system, including the peptide and surrounding solvent molecules (typically water), over a specified period. aps.org This generates a trajectory that reveals the peptide's flexibility, conformational transitions, and the dynamic behavior of the biotin tag relative to the peptide backbone.

MD simulations can be used to:

Assess the stability of predicted secondary structures (e.g., helices or turns).

Characterize the range of motion of the peptide and the biotin linker.

Analyze the interaction of the peptide with solvent molecules.

Simulate conformational changes that might occur upon binding to a receptor or other molecule. nih.gov

Table 4: Typical Workflow for a Molecular Dynamics Simulation of a Peptide

StepDescriptionPurpose
1. System Setup An initial 3D structure of the peptide is generated and placed in a simulation box filled with explicit solvent (e.g., water) and ions to neutralize the system.Create a realistic environment for the simulation.
2. Energy Minimization The potential energy of the system is minimized to remove steric clashes and unfavorable contacts in the initial structure.Achieve a stable, low-energy starting point.
3. Equilibration The system is gradually heated to the target temperature and equilibrated at constant pressure, allowing the solvent to relax around the peptide.Ensure the system is in a stable thermodynamic state before data collection.
4. Production Run The simulation is run for an extended period (nanoseconds to microseconds) under constant temperature and pressure, and atomic coordinates are saved at regular intervals.Generate a trajectory of the peptide's dynamic behavior for analysis.
5. Trajectory Analysis The saved trajectory is analyzed to calculate structural and dynamic properties like RMSD (Root Mean Square Deviation), RMSF (Root Mean Square Fluctuation), secondary structure evolution, and hydrogen bonds.Extract meaningful biophysical information about the peptide's conformation and dynamics.

Impact of Biotinylation on Peptide Conformation and Stability

Biotinylation is the process of covalently attaching biotin to a molecule, typically a protein or peptide. creative-peptides.com This modification is widely used because the biotin tag forms an exceptionally strong and specific non-covalent bond with avidin (B1170675) or streptavidin (K_d ~10⁻¹⁵ M), facilitating highly efficient purification, immobilization, and detection. sigmaaldrich.com The biotin molecule is usually attached to the N-terminus or the side chain of a lysine (B10760008) residue via a flexible linker arm. creative-peptides.com

While biotinylation is intended as a benign label, the addition of the biotin-linker moiety can potentially influence the peptide's properties:

Conformation: The presence of the bulky biotin group could induce local changes in the peptide's secondary or tertiary structure, especially if the attachment site is near a structurally important region. The flexibility and length of the linker are critical design elements to minimize such steric interference. sigmaaldrich.comnih.gov

Stability: The modification might alter the peptide's thermodynamic stability. In some cases, the interaction of the biotin tag with the peptide could stabilize a particular conformation. Conversely, it could destabilize the native fold. The "steric trapping" strategy, for example, intentionally uses the binding of bulky streptavidin to a doubly biotinylated protein to couple binding with unfolding, allowing for the measurement of protein stability. nih.gov

For many applications, biotinylated peptides have been shown to retain full biological activity, indicating that the modification does not significantly disrupt the conformation required for molecular recognition. acs.org However, this must be verified on a case-by-case basis. Comparative spectroscopic analyses (e.g., CD or NMR) of the biotinylated peptide versus its unmodified counterpart would be necessary to directly assess the structural impact of the biotin tag on PTH (44-68).

Table 5: Potential Effects of Biotinylation on Peptide Properties

PropertyPotential Impact of BiotinylationMethod of Assessment
Secondary Structure Minimal to moderate local changes possible.Circular Dichroism (CD), FTIR Spectroscopy
Tertiary Structure Potential for minor refolding or altered dynamics.Nuclear Magnetic Resonance (NMR) Spectroscopy
Stability May increase or decrease thermodynamic stability.Differential Scanning Calorimetry, Steric Trapping Assays
Biological Activity Can be retained or diminished depending on attachment site.Receptor Binding Assays, Cell-based Functional Assays
Molecular Recognition The tag itself enables specific binding to avidin/streptavidin.ELISA, Pull-down Assays, Surface Plasmon Resonance

Conformational Changes upon Molecular Interaction

A fundamental principle of peptide hormone action is that they often exist in a relatively flexible or disordered state in solution and adopt a more defined conformation upon binding to their biological target, such as a cell-surface receptor. nih.govnih.gov This "induced fit" mechanism is crucial for binding specificity and signal transduction.

The biotin tag on BIOTINYL-PTH (44-68) makes it an excellent probe for studying such interactions. medchemexpress.com While the N-terminal region of PTH is responsible for activating the PTH1R, evidence suggests the existence of distinct receptors that recognize the C-terminal portions of PTH (CPTHRs), which may be involved in different signaling pathways. oup.comnih.gov Biotinylated C-terminal fragments have been synthesized as tools to identify, purify, and characterize these novel receptors. nih.gov

Upon binding to a receptor or another protein, BIOTINYL-PTH (44-68) would be expected to undergo a conformational change. This transition from a flexible solution structure to a rigid, receptor-bound state can be studied using several methods:

Affinity-Based Assays: Techniques like pull-down assays or AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) use the biotin tag to capture the peptide and any interacting partners. pnas.org These methods can confirm an interaction and quantify its affinity. nih.gov

Crosslinking Studies: Bifunctional ligands incorporating both a biotin tag and a photo-activatable crosslinking agent (like benzoylphenylalanine) can be used to covalently trap the peptide-receptor complex, allowing for its isolation and characterization. nih.gov

Spectroscopic Methods: Changes in the CD or NMR spectrum of the peptide upon addition of its binding partner can provide direct evidence of a conformational change. For example, an increase in helical content observed by CD spectroscopy would indicate that the peptide folds upon binding.

These studies are crucial for understanding the molecular basis of the peptide's function and for identifying its physiological binding partners. The binding of PTH fragments to the PTH1R, for example, involves the peptide adopting an α-helical conformation to fit into a hydrophobic groove on the receptor's extracellular domain. nih.gov Similar conformational changes are likely to govern the interactions of the (44-68) fragment with its own specific targets.

Molecular Interaction and Receptor Binding Studies of Biotinyl Pth 44 68 Human

Identification of Putative Binding Partners for PTH (44-68)

The interaction of parathyroid hormone (PTH) and its fragments with its receptors is a complex process that has been the subject of extensive research. The canonical receptor for PTH is the parathyroid hormone 1 receptor (PTH1R), a Class B G protein-coupled receptor (GPCR). mdpi.comgenome.jpguidetopharmacology.org The binding of PTH and the related peptide, PTHrP, to PTH1R is classically described by a "two-site" model. mdpi.commdpi.comnih.gov This model posits that the C-terminal region of the ligand (around amino acids 15-34) first binds to the N-terminal extracellular domain (ECD) of the receptor, which accounts for high-affinity binding. nih.govresearchgate.net Subsequently, the N-terminal region of the ligand interacts with the juxtamembrane region of the receptor, leading to receptor activation and downstream signaling. mdpi.comnih.gov

Investigations with PTH1R and PTH2R (where relevant for C-terminal interactions)

While the primary binding and activation domains of PTH are located in the N-terminal (1-34) region, there is evidence suggesting that C-terminal fragments of PTH may also interact with PTH receptors, albeit with different characteristics. researchgate.net

PTH2R: The parathyroid hormone 2 receptor (PTH2R) shares about 51% sequence identity with PTH1R. nih.gov It is fully activated by PTH but responds poorly to PTH-related peptide (PTHrP). physiology.org The ligand specificity of PTH2R is determined by specific amino acid residues that differ from those in PTH1R. physiology.org While PTH2R is a receptor for PTH, the primary interactions driving its activation are also attributed to the N-terminal domain of the hormone. There is limited specific information available regarding the direct binding of the PTH (44-68) fragment to PTH2R. Given that even full-length PTHrP is a poor activator of PTH2R, it is plausible that C-terminal fragments of PTH have limited interaction with this receptor subtype. oup.com

Exploration of Non-Canonical Receptor Interactions

There is growing evidence for the existence of non-canonical binding sites or receptors for C-terminal fragments of PTH. researchgate.net These interactions may mediate biological effects that are independent of the classical PTH1R signaling pathways. It has been shown that C-terminal PTH fragments can be detected in circulation and can bind with moderate affinity to as-yet-unidentified binding sites in cultured cells. researchgate.net This raises the possibility that fragments like PTH (44-68) could interact with novel receptors or binding proteins, potentially leading to distinct cellular responses. However, the specific identity of these putative non-canonical receptors for the (44-68) fragment remains an area of active investigation.

Quantitative Analysis of Binding Affinity and Kinetics

The biotinylation of PTH fragments like Biotinyl-PTH (44-68) provides a valuable tool for studying their binding characteristics using various biophysical techniques.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free technique used to measure real-time biomolecular interactions. nih.gov In a typical SPR experiment to study PTH fragment binding, a receptor (like PTH1R) would be immobilized on a sensor chip surface. The biotinylated PTH fragment, serving as the analyte, is then flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. nih.gov

This technique allows for the determination of key kinetic parameters:

Association rate constant (k_a): The rate at which the biotinylated PTH fragment binds to the immobilized receptor.

Dissociation rate constant (k_d): The rate at which the complex decays.

Equilibrium dissociation constant (K_D): Calculated as k_d/k_a, it represents the affinity of the interaction, with lower values indicating higher affinity.

Table 1: Representative Kinetic Parameters from SPR Analysis of PTH Fragment-Receptor Interaction (Note: This table is illustrative of the type of data obtained from SPR and does not represent actual data for Biotinyl-PTH (44-68) due to lack of specific literature.)

Interacting Moleculesk_a (M⁻¹s⁻¹)k_d (s⁻¹)K_D (nM)
PTH(1-34) and PTH1R ECD1.0 x 10⁵1.0 x 10⁻³10
PTHrP(1-36) and PTH1R ECD1.2 x 10⁵1.5 x 10⁻³12.5

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction. In an ITC experiment, a solution of the biotinylated PTH fragment would be titrated into a solution containing the receptor. The heat released or absorbed upon binding is measured.

ITC can determine:

Binding affinity (K_A)

Enthalpy change (ΔH)

Entropy change (ΔS)

Stoichiometry of binding (n)

This technique provides a comprehensive understanding of the thermodynamic forces driving the interaction.

Fluorescence Polarization and Anisotropy Assays

Fluorescence polarization (FP) or fluorescence anisotropy (FA) is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. horiba.com In this context, a fluorescently labeled version of the PTH (44-68) fragment could be used.

The principle is as follows:

A small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low fluorescence polarization.

When this peptide binds to a larger receptor molecule, its rotational motion is slowed down significantly.

This decrease in rotational speed leads to an increase in the measured fluorescence polarization. thermofisher.com

By titrating the receptor into a solution of the fluorescently labeled PTH fragment, a binding curve can be generated, from which the binding affinity (K_D) can be determined. This method is particularly useful for high-throughput screening of binding interactions.

Biological Activity and Signaling Pathway Insights from Biotinyl Pth 44 68 Human Research

Cell-Based Assays for Investigating Cellular Responses

Cell-based assays are fundamental in elucidating the specific cellular responses to BIOTINYL-PTH (44-68). These in vitro systems allow for controlled investigation of the peptide's influence on various signaling cascades.

cAMP Accumulation Assays (and its absence for 44-68)

A defining characteristic of the PTH (44-68) fragment is its inability to stimulate the production of cyclic adenosine (B11128) monophosphate (cAMP). The binding of full-length PTH or its N-terminal fragments (like PTH (1-34)) to the PTH type 1 receptor (PTH1R) typically activates the Gαs protein, which in turn stimulates adenylyl cyclase to produce cAMP. nih.gov However, studies have consistently shown that the PTH (44-68) fragment lacks this adenylate cyclase-stimulating activity. nih.govoup.comoup.com This is because the N-terminal region of PTH, specifically the first two amino acids, is required for the activation of the adenylyl cyclase pathway. sci-hub.se The absence of cAMP accumulation in response to PTH (44-68) makes it an invaluable negative control in studies of PTH1R signaling and allows for the isolation of cAMP-independent pathways.

Table 1: cAMP Response to PTH Fragments

Compound Target Receptor Adenylate Cyclase Activation Resulting cAMP Accumulation
PTH (1-34) PTH1R Yes Significant Increase

Intracellular Calcium Mobilization Studies

The activation of the PTH1R can also trigger the Gαq protein, initiating the phospholipase C (PLC) pathway, which results in the production of inositol (B14025) 1,4,5-trisphosphate (IP3) and subsequent mobilization of intracellular calcium stores. nih.govnih.gov However, C-terminal PTH fragments, including the (44-68) region, are not believed to bind to the PTH1R. oup.com Instead, they are proposed to interact with a distinct C-terminal PTH receptor (CPTHR). oup.comoup.commdpi.com Research indicates that synthetic C-terminal PTH fragments may exert biological effects opposite to those of N-terminal fragments, such as decreasing calcium concentration. nih.govoup.com While direct studies specifically demonstrating that BIOTINYL-PTH (44-68) induces intracellular calcium mobilization are not prominently available, the existing literature suggests it would not act through the classical PTH1R-mediated calcium release mechanism.

Gene Expression Modulation

Parathyroid hormone is a potent regulator of gene expression in target cells, such as osteoblasts. Full-length PTH influences the transcription of genes critical for bone metabolism, including RUNX2, COL1A1 (collagen type I alpha 1), and BGLAP (osteocalcin). researchgate.netwjgnet.com While the (44-68) fragment does not operate through the primary PTH1R, evidence suggests it is not inert in this regard. A study investigating iron-related osteoporosis found that circulating levels of PTH fragments containing the 44-68 region correlated with serum ferritin. wjgnet.com In cell-based models, iron exposure, which was linked to these PTH fragments, led to a decrease in the expression of key osteoblast genes, including RUNX2 and COL1A1. wjgnet.com This suggests that the PTH (44-68) region may be involved in modulating gene expression, potentially through pathways related to cellular stress or alternative receptors, distinct from the direct anabolic gene regulation associated with N-terminal PTH fragments.

Table 2: Observed Gene Expression Changes Related to PTH Fragments

Gene Modulating Factor Cell Type Observed Effect on Expression
RUNX2 Iron overload (correlated with PTH 44-68 levels) MG-63 (osteoblast-like) Decrease wjgnet.com
COL1A1 Iron overload (correlated with PTH 44-68 levels) MG-63 (osteoblast-like) Decrease wjgnet.com
Cyclin D1 PTHrP Colorectal Cancer Cells Increase conicet.gov.ar

Exploration of Downstream Signaling Cascades (excluding adenylate cyclase activation)

Given that BIOTINYL-PTH (44-68) does not activate the adenylyl cyclase pathway, research has focused on its potential to engage other downstream signaling cascades that are known to be part of the broader PTH signaling network.

MAPK Pathway Activation

The mitogen-activated protein kinase (MAPK) pathway, which includes cascades like ERK, JNK, and p38, is a crucial regulator of cellular processes such as proliferation, differentiation, and apoptosis. nih.gov PTH signaling can activate the MAPK/ERK pathway, often through mechanisms involving β-arrestin recruitment following PTH1R internalization or as a downstream consequence of PKA or PKC activation. nih.govnih.gov For instance, PTH can inhibit the JNK pathway in osteoblastic cells via a PKA-dependent mechanism. sci-hub.se While the broader PTH signaling network clearly intersects with MAPK pathways, direct evidence showing that the PTH (44-68) fragment independently activates MAPK cascades is not well-established. The activation of MAPK by PTH is often linked to the PTH1R, which the (44-68) fragment does not typically bind. oup.com

PLC/PKC Pathway Involvement

The Phospholipase C (PLC)/Protein Kinase C (PKC) pathway represents a significant cAMP-independent signaling branch of the PTH1R. researchgate.net Activation of this pathway by PTH leads to the hydrolysis of PIP2 into diacylglycerol (DAG) and IP3, resulting in PKC activation and calcium mobilization, respectively. This pathway is critical for some of PTH's biological effects. researchgate.net However, the ability to activate the PLC pathway via the PTH1R has been mapped to amino acids 29–32 of the PTH peptide, a region distinct from the 44-68 sequence. sci-hub.se As BIOTINYL-PTH (44-68) is a mid-to-C-terminal fragment that does not bind the PTH1R in the conventional manner, it is considered unlikely to activate the PLC/PKC pathway through this classical receptor. oup.com Its biological effects are likely mediated through the putative C-terminal PTH receptor, whose downstream signaling pathways are still under active investigation. nih.govoup.comoup.com

Table 3: Compound Names Mentioned

Compound Name
BIOTINYL-PTH (44-68) (HUMAN)
Parathyroid Hormone (PTH)
PTH (1-34)
PTH (1-84)
PTH (44-68)
PTH (29-32)
Adenylyl cyclase
Inositol 1,4,5-trisphosphate (IP3)
Diacylglycerol (DAG)
Protein Kinase A (PKA)
Protein Kinase C (PKC)
Phospholipase C (PLC)
Mitogen-activated protein kinase (MAPK)
Extracellular signal-regulated kinase (ERK)
c-Jun N-terminal kinase (JNK)
RUNX2
COL1A1
BGLAP

In Vitro Functional Studies in Cellular Models

No published studies were found that investigated the in vitro effects of BIOTINYL-PTH (44-68) (HUMAN) on any cellular models.

Osteoblast and Osteoclast Lineage Cells

There is no available data from in vitro studies examining the functional role of BIOTINYL-PTH (44-68) (HUMAN) in osteoblast or osteoclast lineage cells. Research on parathyroid hormone's effects on bone cells has predominantly focused on the N-terminal fragments, which regulate osteoblast and osteoclast activity.

Kidney Cell Models

No specific research on the effects of BIOTINYL-PTH (44-68) (HUMAN) in kidney cell models has been identified in the scientific literature. The actions of PTH on renal cells are well-established for the full-length hormone and N-terminal fragments, which play a crucial role in calcium and phosphate (B84403) reabsorption.

Preclinical Animal Model Studies (Mechanistic Insights)

There are no published preclinical studies in animal models that provide mechanistic insights into the in vivo function of BIOTINYL-PTH (44-68) (HUMAN).

Analytical Methodologies for Detection and Quantification of Biotinyl Pth 44 68 Human

Chromatographic Separation Techniques

Chromatographic methods are essential for isolating Biotinyl-PTH (44-68) (human) from complex biological matrices and for its purification. researchgate.net The choice of technique depends on the specific requirements of the analysis, such as the desired purity and the scale of the separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of peptides like Biotinyl-PTH (44-68) (human). researchgate.net Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating peptides based on their hydrophobicity. sigmaaldrich.comnih.gov In a typical RP-HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724), containing additives like formic acid to improve peak shape and resolution. sigmaaldrich.comnih.gov

The purification of iodinated and tyrosylated human parathyroid hormone fragment (44-68) has been optimized using RP-HPLC, highlighting the technique's efficacy for this specific PTH fragment. berkeley.edu Furthermore, HPLC methods have been developed for the extraction of PTH from plasma using columns with immobilized anti-(44-68 PTH) antibodies, demonstrating the versatility of HPLC in immunoaffinity applications. researchgate.netpsu.edu

Table 1: HPLC Parameters for PTH Fragment Analysis

Parameter Specification Reference
Column Type ProSwift RP-4H, monolithic HPLC column (1 x 250 mm) with a C18 guard cartridge nih.gov
Mobile Phase A 5% dimethylsulfoxide (DMSO) and 0.4% formic acid in water nih.gov
Mobile Phase B 5% DMSO and 0.4% formic acid in acetonitrile nih.gov
Flow Rate Starting at 150 µL/min nih.gov

| Detection | UV at 215 nm for peptides | researchgate.net |

Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC) separates molecules based on their size and is a valuable technique for the purification of biomolecules under mild conditions that preserve their biological activity. itwreagents.com This method is particularly useful for separating larger biotinylated peptides or protein assemblies from smaller molecules. itwreagents.comrsc.org In SEC, a porous gel matrix allows smaller molecules to enter the pores, retarding their movement through the column, while larger molecules are excluded and elute earlier. itwreagents.com

SEC has been successfully employed for the enrichment of crosslinked peptides and for the analysis of protein assemblies involving biotin-avidin interactions. researchgate.netrsc.org For instance, a Superdex Peptide column can be used to fractionate peptides in a buffer containing acetonitrile and trifluoroacetic acid. researchgate.net The effectiveness of SEC is dependent on factors such as the grade of the separation medium, flow rate, and the size difference between the sample components. itwreagents.com

Table 2: SEC Column Specifications for Peptide Separation

Column Name Application Manufacturer Reference
Superdex Peptide PC 3.2/30 Enrichment of crosslinked peptides GE Healthcare researchgate.net

Mass Spectrometry (MS) Applications in Peptide Analysis

Mass spectrometry is a powerful analytical tool for determining the mass-to-charge ratio of ions, enabling the precise identification and quantification of peptides. acs.org When coupled with chromatographic separation techniques like HPLC (LC-MS), it provides an unparalleled level of specificity and sensitivity for peptide analysis. oup.com

Electrospray Ionization (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly suitable for the analysis of large biomolecules like peptides. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that can be analyzed by the mass spectrometer.

ESI-MS has been used to confirm the identity of biotinylated peptides. For example, the analysis of a biotinylated hyaluronan tetrasaccharide (HA_dp4) by ESI-MS in negative mode confirmed the attachment of a single biotin (B1667282) molecule. researchgate.net This technique is often used in conjunction with liquid chromatography (LC-ESI-MS) for the comprehensive analysis of complex peptide mixtures.

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique widely used for the analysis of peptides and proteins. sigmaaldrich.comnih.gov In MALDI-MS, the analyte is co-crystallized with a matrix material on a target plate. A pulsed laser is used to irradiate the sample, causing the desorption and ionization of the analyte molecules, which are then accelerated into the mass analyzer.

MALDI-MS is highly effective for the analysis of biotinylated peptides, often in combination with avidin-biotin affinity purification. acs.orgnih.gov This approach allows for the specific isolation and subsequent mass analysis of biotinylated peptides from complex mixtures, such as tryptic digests of proteins. sigmaaldrich.comacs.org Studies have shown the successful identification of biotinylated peptides from digested proteins using MALDI-Time-of-Flight (TOF) MS. sigmaaldrich.comgoogle.com

Table 3: MALDI-MS Analysis of Biotinylated Peptides

Sample Observation Reference
Tryptic digest of biotinylated lysozyme Biotinylated peptides detected and identified after elution from streptavidin plates. sigmaaldrich.com

Tandem Mass Spectrometry for Sequence Verification

Tandem Mass Spectrometry (MS/MS) is a powerful technique for determining the amino acid sequence of a peptide. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., a peptide ion of interest) is selected in the first stage of the mass spectrometer and then fragmented. The resulting fragment ions are then analyzed in the second stage of the mass spectrometer. The fragmentation pattern provides information about the peptide's sequence.

This technique is invaluable for confirming the identity of Biotinyl-PTH (44-68) (human) and for identifying the site of biotinylation. nih.gov The fragmentation of the biotinylated peptide can produce characteristic ions that confirm the presence and location of the biotin tag. For example, in the ESI-MS/MS analysis of biotinylated peptides, an abundant ion fragment corresponding to a portion of the biotin tag can serve as a signature for the modified peptide. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly specific method for quantifying PTH and its fragments, often involving an initial immunocapture step followed by tryptic digestion and analysis of proteotypic peptides. oup.comnih.gov

Immunoassays and Biotin-Streptavidin Based Detection Systems

Immunoassays are a cornerstone for the detection of PTH and its fragments, leveraging the high specificity of antibody-antigen interactions. nih.govresearchgate.net The incorporation of a biotin-streptavidin system further enhances the sensitivity and versatility of these assays. nih.govqyaobio.com The remarkable affinity between biotin and streptavidin (or avidin) provides a stable and robust method for labeling, detecting, and purifying biotinylated peptides like BIOTINYL-PTH (44-68) (HUMAN). qyaobio.com This system is adaptable to various platforms, including ELISA, Western blotting, and immunoprecipitation.

The high affinity of the biotin-streptavidin interaction allows for stringent washing conditions, which significantly reduces background noise and enhances the signal-to-noise ratio. This is particularly advantageous as very few proteins are naturally biotinylated, minimizing the chances of cross-reactivity.

ELISA is a widely used technique for quantifying peptides and proteins. For BIOTINYL-PTH (44-68) (HUMAN), a competitive inhibition ELISA format can be employed. mybiosource.com In this setup, a microplate is coated with a monoclonal antibody specific to a region of PTH. mybiosource.com The biotinylated PTH fragment in the sample competes with unlabeled PTH (either as a standard or in the sample) for binding to the coated antibody. mybiosource.com Following this competitive reaction, an avidin-horseradish peroxidase (HRP) conjugate is added, which binds to the captured biotinylated peptide. mybiosource.com The amount of bound HRP is inversely proportional to the concentration of the target analyte in the sample. mybiosource.com

Alternatively, a sandwich ELISA format can be utilized. This involves a capture antibody that binds to a specific region of the PTH molecule, and a second, detection antibody that is labeled, often with biotin. demeditec.comfda.gov For instance, a polyclonal antibody targeting the PTH (39-84) region can be used for capture, while an HRP-labeled antibody against the N-terminal PTH (1-34) region serves for detection. demeditec.com The signal generated is directly proportional to the amount of intact PTH captured. While this example is for intact PTH, the principle can be adapted for specific fragments.

The development of such assays requires careful selection of antibodies with high specificity for the desired PTH fragment. For example, some assays use antibodies that recognize the mid-region and C-terminal PTH (39-84), while others are specific to the N-terminal (1-34) portion. demeditec.comsiemens-healthineers.com The specificity of these antibodies is critical to avoid cross-reactivity with other PTH fragments. siemens-healthineers.comfda.gov

Table 1: Examples of Antibody Specificity in PTH Immunoassays

Assay GenerationCapture Antibody SpecificityDetection Antibody SpecificityMeasured PTH Forms
First GenerationC-terminal or Mid-terminal-Intact PTH and inactive C-terminal fragments
Second GenerationC-terminalN-terminal (not at the extreme end)Full-length PTH and large C-terminal fragments (e.g., PTH 7-84) oup.com
Third GenerationC-terminalN-terminal (first 4 amino acids)Only full-length, bio-intact PTH oup.com
Fragment Specifice.g., Anti-PTH (39-84)e.g., Anti-PTH (1-34)Specific fragments or intact hormone depending on design demeditec.com

Western blotting is a powerful technique for identifying specific proteins in a complex mixture. In the context of BIOTINYL-PTH (44-68) (HUMAN), proteins from a cell lysate or other biological sample are separated by size using SDS-PAGE and then transferred to a membrane. nih.govnih.gov The membrane is then probed with a primary antibody that specifically recognizes the PTH (44-68) fragment. antibodies-online.com Subsequently, a secondary antibody conjugated to an enzyme (like HRP) or a fluorescent tag, which binds to the primary antibody, is used for detection. If the primary antibody itself is biotinylated, then a streptavidin-HRP conjugate can be used for detection, amplifying the signal. This technique has been used to identify different isoforms and fragments of PTH-related protein (PTHrP). nih.govresearchgate.net

Immunoprecipitation (IP) is used to isolate a specific protein or protein complex from a solution. For BIOTINYL-PTH (44-68) (HUMAN), an antibody specific to the PTH (44-68) region can be used to "pull down" the peptide from a sample. antibodies-online.com The antibody-peptide complex is then captured, often using protein A/G beads. If a biotinylated peptide is the target, streptavidin-coated beads can be used to efficiently capture the peptide. The isolated material can then be analyzed by Western blotting or mass spectrometry. oup.com This approach has been successfully used to study the interaction of PTH1R with other proteins. oup.com

Table 2: Applications of Western Blotting and Immunoprecipitation for PTH Analysis

TechniqueApplicationTarget Molecule/ComplexDetection MethodReference
Western BlotIdentification of PTHrP isoformsPTHrP 1-141Anti-PTHrP antibody researchgate.net
Western BlotAnalysis of PTH/PTHrP receptorPTH/PTHrP receptorAnti-receptor antibody nih.gov
Western BlotDetection of PTH1R and associated importinsPTH1R, importin α1, importin βSpecific antibodies for each protein oup.com
ImmunoprecipitationIsolation of PTH1R/importin complexPTH1R and associated importinsWestern blot analysis of immunoprecipitate oup.com
ImmunoprecipitationGeneral protein interaction studiesBiotinylated peptide and its binding partnersStreptavidin beads for capture, followed by SDS-PAGE/Western blot

Enzyme-Linked Immunosorbent Assay (ELISA) Development

Microfluidic and Lab-on-a-Chip Approaches for Peptide Analysis

Microfluidics technology, which involves the manipulation of small fluid volumes in channels with dimensions in the micrometer range, offers significant advantages for peptide analysis, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening. nih.govmdpi.com

Microfluidic devices can be integrated with various detection methods, including mass spectrometry and immunoassays. nih.govacs.org For peptide analysis, microfluidic immunoassays have been developed that demonstrate ultra-low limits of detection. acs.org For example, a microfluidic immunoarray has been used for the ultrasensitive and multiplexed detection of PTHrP and its fragments. acs.orgresearchgate.net These systems can employ antibody-coated magnetic beads to capture the target peptide within the microfluidic channels, followed by detection using an enzyme-labeled secondary antibody. acs.org This approach has achieved detection limits in the attomolar range, representing a significant improvement over conventional immunoassays. acs.org

Furthermore, microfluidic platforms can be coupled with electrowetting-on-dielectric (EWOD) technology to precisely manipulate droplets containing analytes and matrix for subsequent analysis by matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). utoronto.ca This allows for the automated preparation of samples for mass spectrometric analysis of peptides and proteins. utoronto.ca The spectra obtained from these microfluidic-prepared samples are comparable to those from conventional methods. utoronto.ca

Table 3: Comparison of Analytical Methodologies

MethodologyPrincipleAdvantagesDisadvantages
ELISA Enzyme-linked immunosorbent assay for quantification.High throughput, quantitative, well-established. demeditec.comraybiotech.comCan have cross-reactivity issues, indirect measurement. oup.com
Western Blot Size-based separation followed by antibody detection.Provides size information, good for specificity confirmation. nih.govresearchgate.netSemi-quantitative, more labor-intensive.
Immunoprecipitation Antibody-based isolation of target from a mixture.Good for studying protein interactions, purifies target. oup.comCan have non-specific binding, requires specific antibodies.
Microfluidics Analysis in miniaturized, automated systems.Low sample volume, fast analysis, high sensitivity, potential for automation. nih.govacs.orgCan be complex to fabricate and operate.

Applications of Biotinyl Pth 44 68 Human As a Research Tool

Fluorescent and Luminescent Probe Development

Fluorescent and luminescent probes are molecules that can be used to visualize, detect, or quantify target molecules in biological systems. rsc.orgmdpi.com These probes are typically designed by attaching a fluorescent or luminescent reporter molecule to a ligand that specifically binds the target of interest. nih.govmdpi.com

There are no specific reports of Biotinyl-PTH (44-68) being developed into a fluorescent or luminescent probe for direct biological imaging or detection of a native binding partner. The development of such a probe would require the peptide to have a high affinity for a specific target, a condition not met for the PTH1R. oup.com While it is technically possible to conjugate a fluorophore to the peptide, its utility would be limited without a known, specific biological interaction to probe. The more common application involves using fluorescently-labeled secondary antibodies or streptavidin to detect the biotin (B1667282) tag on the PTH (44-68) fragment within the context of an immunoassay. nih.govoup.com

Use in High-Throughput Screening (HTS) Assays for Ligand Discovery

High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify those that interact with a specific biological target. nih.gov Biotinylated peptides can be used in HTS, often by immobilizing them on streptavidin-coated microplates to serve as a target for binding assays. qyaobio.comnih.gov

The use of Biotinyl-PTH (44-68) in HTS for discovering new ligands is not a documented application. For a competitive HTS assay aimed at finding new drugs for the PTH1R, a ligand with high affinity for the receptor, such as PTH (1-34), would be required. Since PTH (44-68) does not bind effectively to this receptor, it would not be a suitable competitor. oup.com A hypothetical HTS application could involve screening for compounds that disrupt the interaction between Biotinyl-PTH (44-68) and a specific anti-PTH (44-68) antibody, which could be useful for developing new immunoassay reagents but not for discovering receptor-targeted therapeutics.

Development of Biosensors for PTH-Related Studies

Biosensors are analytical devices that convert a biological recognition event into a measurable signal. plos.orgplos.org Peptides are increasingly used as the biological recognition element in biosensors due to their stability and ease of synthesis. semanticscholar.orgmdpi.comnih.gov The peptide is typically immobilized on a transducer surface, and when the target molecule binds, it causes a change in an electrical, optical, or mass-based signal.

There are no specific examples of a biosensor built using Biotinyl-PTH (44-68) as the primary recognition element for a biological receptor. However, it is plausible to construct a biosensor for the detection of anti-PTH (44-68) antibodies. In such a device, Biotinyl-PTH (44-68) would be immobilized on a streptavidin-coated sensor chip. The binding of specific antibodies from a sample to the immobilized peptide would then be detected. This application would be relevant to clinical diagnostics or monitoring immune responses in research settings.

Structural Probing of PTH Receptors and Other Binding Sites

Understanding the three-dimensional structure of a ligand-receptor complex is fundamental to drug design. Techniques like X-ray crystallography and NMR spectroscopy are used to determine these structures. Such studies require stable, high-affinity interactions between the ligand and the receptor.

Structural studies of the PTH1R have focused on its interaction with the N-terminal, biologically active fragments of PTH, such as PTH (1-34). nih.govrcsb.orgnih.govfrontiersin.org The PTH (44-68) fragment is not used for structural probing of the PTH1R because it does not bind with sufficient affinity to form a stable complex suitable for structural analysis. oup.com The potential structure of this fragment bound to the putative C-terminal PTH receptor remains uncharacterized. bioscientifica.comresearchgate.net

Data Tables

Future Perspectives and Emerging Research Directions

Integration with Advanced Imaging Techniques

The biotinylation of the PTH (44-68) fragment is a critical modification that significantly enhances its utility as a research tool. This biotin (B1667282) tag allows for the specific and high-affinity binding to streptavidin or avidin (B1170675), which can be conjugated to a wide array of reporter molecules. This characteristic opens the door for its integration with numerous advanced imaging and detection techniques. For instance, biotinylated PTH (1-34) has been utilized as a probe to analyze hormone-receptor interactions in living cells. medchemexpress.com

Future applications for Biotinyl-PTH (44-68) could involve:

Fluorescence Microscopy: By using streptavidin conjugated to fluorophores, researchers can visualize the localization of the peptide within cells and tissues, tracking its uptake, trafficking, and binding to potential target sites.

Affinity Purification: The biotin tag facilitates the isolation of binding partners. medchemexpress.com By incubating Biotinyl-PTH (44-68) with cell or tissue lysates and subsequently using streptavidin-coated beads, researchers can pull down and identify interacting proteins, helping to uncover its molecular targets and signaling pathways.

Electron Microscopy: Streptavidin conjugated to gold nanoparticles can be used in conjunction with Biotinyl-PTH (44-68) for high-resolution imaging at the ultrastructural level, providing precise localization within subcellular compartments.

These imaging and affinity-based approaches are instrumental in moving beyond systemic effects to understand the peptide's action at a cellular and molecular level.

Novel Peptide Design Strategies Based on PTH (44-68) Insights

Insights gained from the structure and activity of PTH (44-68) can inform the rational design of new peptides with enhanced stability, specificity, and therapeutic potential. genscript.com Modern peptide design employs a variety of strategies to overcome common challenges such as proteolytic degradation and poor bioavailability. nih.gov

One key approach involves substituting native L-amino acids with their D-amino acid stereoisomers, which can confer resistance to proteases. youtube.com Another strategy is the incorporation of beta-amino acids into the peptide backbone, which has been shown to increase peptide stability while retaining biological activity. youtube.com Cyclization, which involves creating a cyclic peptide structure, is another effective method for improving stability and cell permeability. nih.govmdpi.com

Computational methods and high-throughput screening are also accelerating the discovery of novel peptides. mdpi.com By understanding the specific sequence of PTH (44-68) responsible for its unconventional activities, researchers can apply these design principles to create optimized analogs.

Table 1: Novel Peptide Design Strategies

Strategy Description Potential Advantage for PTH (44-68) Analogs
D-Amino Acid Substitution Replacing standard L-amino acids with their mirror-image D-amino acids. youtube.com Increases resistance to degradation by proteases, potentially prolonging half-life.
Beta-Amino Acid Substitution Incorporating amino acids where the amino group is attached to the beta carbon instead of the alpha carbon. youtube.com Can enhance stability against proteolysis while maintaining the crucial side-chain structures needed for receptor interaction. youtube.com
Peptide Cyclization Linking the ends of the peptide to form a ring structure, either head-to-tail or through side-chain linkages. mdpi.com Improves structural rigidity, stability, and cell permeability. nih.govmdpi.com
Computational Design Using computer modeling and algorithms to predict peptide structures and interactions. mdpi.com Allows for the de novo design of peptides with high specificity for a target, potentially refining the activity of the PTH (44-68) fragment.

Mechanistic Exploration of Unconventional PTH (44-68) Activities

The PTH (44-68) fragment is particularly intriguing because it exhibits biological activities distinct from the full-length PTH (1-84) hormone. A significant finding is that this fragment lacks the adenylate cyclase-stimulating activity characteristic of intact PTH, indicating it does not operate through the classical PTH-1 receptor (PTH1R) signaling pathway. medchemexpress.com

Research has pointed towards "non-classical" effects of PTH, particularly within the central nervous system (CNS). nih.govese-hormones.org Studies in the 1980s demonstrated that the administration of the PTH (44-68) fragment directly into the brains of rats improved memory and learning processes and could reverse pharmacologically induced catalepsy. nih.gov Despite this early evidence, the precise mechanisms underlying these neurological effects remain poorly understood. nih.gov The presence of PTH receptors and degrading enzymes in various brain regions suggests a complex local system. nih.gov Future research will need to focus on identifying the specific receptors and downstream signaling cascades that mediate these unconventional, non-classical actions of the PTH (44-68) fragment.

Table 2: Research Findings on Unconventional PTH (44-68) Activities

Finding System/Model Implication Reference
Improved shuttle-box active avoidance and ameliorated memory. Rats (lateral ventricle administration) Suggests a role in cognitive enhancement. nih.gov
Reversal of haloperidol-induced catalepsy. Rats (lateral ventricle administration) Points to potential interactions with dopaminergic or related neurological pathways. nih.gov
Lacks adenylate cyclase-stimulating activity. In vitro assays Confirms that its mechanism is distinct from the classical PTH1R pathway. medchemexpress.com

Role of Post-Translational Modifications in PTH (44-68) Function

Post-translational modifications (PTMs) are crucial for increasing the functional diversity of the proteome, regulating protein activity, localization, and interactions. thermofisher.comnih.gov PTMs can range from the addition of small chemical groups like phosphate (B84403) or acetate (B1210297) to the proteolytic cleavage of a protein into smaller, active fragments. thermofisher.comnih.gov

In the context of Biotinyl-PTH (44-68), two aspects of PTMs are relevant:

Natural PTMs: The generation of the PTH (44-68) fragment from the full-length PTH (1-84) hormone in the body is itself a result of a PTM—specifically, proteolysis. Understanding the enzymes (proteases) responsible for this cleavage and how this process is regulated is a key area for future research. PTMs on the parent PTH molecule could influence which fragments are produced.

Artificial PTMs: The biotin group on Biotinyl-PTH (44-68) is an artificial PTM deliberately added to create a powerful research probe. This modification is fundamental to its "function" as a tool for affinity-based detection and purification, as discussed in the imaging section. medchemexpress.com

Future studies could investigate whether the endogenous PTH (44-68) fragment undergoes further natural PTMs, such as phosphorylation or glycosylation, and how these modifications might modulate its unconventional activities in the CNS or other tissues.

Potential for Developing Advanced Research Models and Systems

To fully dissect the mechanisms of PTH (44-68), researchers can move beyond traditional cell culture and animal models to more advanced and complex systems. The established neurological effects of the peptide make it a prime candidate for study in sophisticated neuroscience models. nih.gov

For example, the use of primary neuronal cultures grown on multi-electrode arrays (MEAs) allows for the long-term, non-invasive recording of spontaneous electrical activity from hundreds of neurons simultaneously. plos.orgreading.ac.uk These systems provide a platform to study how Biotinyl-PTH (44-68) modulates neuronal network activity, connectivity, and plasticity over time. plos.org

Furthermore, specific animal models of neurological disease could provide critical insights. A recent study used 5XFAD mice, a well-established model for Alzheimer's disease, to investigate the memory-protective effects of PTH. nih.gov Applying Biotinyl-PTH (44-68) to such models, or to brain organoids derived from patient stem cells, could help elucidate its therapeutic potential and mechanism of action in the context of neurodegeneration. The biotin tag would be invaluable in these complex systems for tracking the peptide's distribution and identifying its binding targets within the diseased tissue.

Q & A

Q. What experimental protocols are recommended for detecting BIOTINYL-PTH (44-68) in competitive binding assays?

Competitive binding assays for BIOTINYL-PTH (44-68) typically utilize biotin-streptavidin systems due to their high affinity. Key steps include:

  • Immobilizing streptavidin on plates to capture biotinylated peptides.
  • Using radiolabeled or fluorescent tracers (e.g., Wilson tracer) to measure displacement by BIOTINYL-PTH (44-68).
  • Optimizing buffer conditions (e.g., buffer B in ) to enhance assay sensitivity. Non-specific binding should be minimized, as shown in Table 1 of , where non-specific binding for the Wilson tracer was 0.116 .

Q. How should researchers ensure reproducibility when characterizing BIOTINYL-PTH (44-68) in preclinical studies?

Follow NIH guidelines for preclinical reporting ():

  • Document experimental conditions (e.g., peptide purity, solvent composition).
  • Include detailed methods for synthesis, purification (e.g., HPLC validation), and characterization (e.g., mass spectrometry).
  • Adhere to ethical protocols for biologic substances, including benefit-risk assessments () .

Q. What statistical approaches are suitable for analyzing binding affinity data?

  • Use dose-response curves to calculate IC₅₀ values.
  • Apply nonlinear regression models (e.g., four-parameter logistic) for tracer displacement data.
  • Consult a statistician to validate methods, as recommended in .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported binding affinities of BIOTINYL-PTH (44-68) across studies?

  • Cross-validate assays : Compare results under identical buffer conditions (e.g., plasma vs. buffer B in , which showed differences in displacement potency).
  • Assess peptide stability : Degradation in storage (e.g., oxidation, hydrolysis) may alter binding. Use mass spectrometry to confirm structural integrity.
  • Replicate literature protocols : Ensure tracer concentrations and incubation times match original studies () .

Q. What strategies optimize displacement assays for BIOTINYL-PTH (44-68) when tracer displacement is suboptimal?

  • Modify buffer composition : highlights reduced sensitivity in buffer B; test additives like BSA or Tween-20 to reduce non-specific binding.
  • Adjust tracer concentration : Lower tracer levels improve signal-to-noise ratios.
  • Use fragment analogs : Fragments like (1-34) or (32-43) () may serve as positive controls to validate assay performance .

Q. How can BIOTINYL-PTH (44-68) be integrated into multimodal studies (e.g., imaging or molecular crosslinking)?

  • Biotin-based imaging : Pair with streptavidin-conjugated fluorophores or nanoparticles for in situ visualization.
  • Crosslinking applications : Use photoactivatable biotin derivatives to study peptide-protein interactions.
  • Validate specificity : Include non-biotinylated PTH fragments as negative controls ( ) .

Q. What ethical and regulatory considerations apply to studies involving BIOTINYL-PTH (44-68) in human-derived samples?

  • Conduct benefit-risk assessments per , including product quality verification (e.g., bioassays for biosimilarity).
  • Follow institutional review board (IRB) protocols for human tissue use, ensuring informed consent and data anonymization .

Methodological Resources

  • Data Interpretation : Refer to for strategies to critically evaluate primary literature, including assessing statistical rigor and experimental design .
  • Protocol Standardization : Use ’s preclinical checklist to ensure compliance with reproducibility guidelines .
  • Ethical Compliance : Align with ’s framework for biologic substance studies, including third-party expert reviews .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.